6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Overview
Description
6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Nicotinic acid, also known as niacin, is a form of vitamin B3 that is used by your body to turn food into energy. It plays a role in cellular signaling and making and repairing DNA, in addition to acting as an antioxidant .
Mode of action
Nicotinic acid is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme involved in several biological processes including cellular metabolism, DNA repair, and gene expression .
Biochemical pathways
Nicotinic acid is involved in the NAD+ salvage pathway, which is crucial for energy generation and cellular repair mechanisms .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of nicotinic acid are well-studied. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted through the urine .
Result of action
The primary result of nicotinic acid action is the production of NAD+, which is crucial for energy production and cellular repair mechanisms .
Action environment
The action of nicotinic acid can be influenced by several factors including the individual’s health status, genetic factors, and diet. For example, alcohol consumption can increase the body’s requirement for niacin .
Properties
IUPAC Name |
6-[3-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-6-9-2-1-5-15(8-9)11-4-3-10(7-14-11)12(16)17/h3-4,7,9H,1-2,5-6,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCALXJBRJZSQED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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